4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole
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Overview
Description
4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring, a pyrazole ring, and a thiophene ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in the development of new materials or catalysts.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the pyrazole and thiophene rings through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Mechanism of Action
The mechanism of action of 4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
4-methyl-5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole can be compared with other similar compounds, such as:
Thiazole derivatives: Compounds containing the thiazole ring.
Pyrazole derivatives: Compounds containing the pyrazole ring.
Thiophene derivatives: Compounds containing the thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
4-methyl-5-(1H-pyrazol-5-yl)-2-thiophen-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S2/c1-7-10(8-4-5-12-14-8)16-11(13-7)9-3-2-6-15-9/h2-6H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNFJEROSQMSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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